The Architecture of Steric Strain: A Technical Guide to 1,4,5,8,9-Pentamethylanthracene
The Architecture of Steric Strain: A Technical Guide to 1,4,5,8,9-Pentamethylanthracene
Executive Summary
In the realm of structural organic chemistry, polycyclic aromatic hydrocarbons (PAHs) are typically characterized by their planar stability and robust aromatic resonance. However, 1,4,5,8,9-pentamethylanthracene (PMA) represents a fascinating deviation from this paradigm. As a Senior Application Scientist, I frequently utilize this molecule as a textbook model for extreme steric crowding. The unique architecture of PMA—specifically the "double peri-interaction" at the C-9 position—forces the molecule into a highly strained conformation. This technical guide explores the physicochemical properties, synthesis methodologies, and the unique strain-driven dearomatization pathways of 1,4,5,8,9-pentamethylanthracene, providing actionable protocols for researchers in advanced materials and drug development.
Chemical Identity & Structural Architecture
The defining feature of 1,4,5,8,9-pentamethylanthracene is the spatial conflict between the methyl group at the C-9 position and the adjacent methyl groups at the C-1 and C-8 positions. This phenomenon, known as a double peri-interaction , creates massive steric strain that distorts the central aromatic ring.
To quantify this effect,1 reveal significant deviations in chemical shifts at the protonated carbons compared to theoretical additivity models, confirming the profound electronic impact of this physical crowding[1].
Quantitative Physicochemical Properties
The following table summarizes the core quantitative data for 1,4,5,8,9-pentamethylanthracene, essential for chromatographic method development and thermodynamic modeling[2]:
| Property | Value |
| Chemical Name | 1,4,5,8,9-Pentamethylanthracene |
| CAS Registry Number | 57380-68-4 |
| Molecular Formula | C19H20 |
| Molecular Weight | 248.368 g/mol |
| LogP (Octanol/Water) | 6.2 |
| InChIKey | HNVBPUSFQGBRBB-UHFFFAOYSA-N |
Synthesis Methodology: Constructing the Strained Core
Synthesizing a molecule that inherently "wants" to relieve its own strain requires precise thermodynamic control. The most reliable method to construct 1,4,5,8,9-pentamethylanthracene relies on the nucleophilic addition of a Grignard reagent to a sterically hindered anthrone precursor, followed by a carefully controlled dehydration step[3].
Experimental Protocol 1: Synthesis of 1,4,5,8,9-Pentamethylanthracene
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Objective: Construct the pentamethylated anthracene core while preventing premature degradation or polymerization.
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Causality & Experience: The critical step here is the dehydration (Step 4). Because the final product is highly strained, harsh acidic conditions or excessive heat will cause the molecule to undergo side reactions to relieve the strain. We utilize mild acid (10% HCl) at low temperatures (0 °C) to kinetically trap the fully aromatized, strained product.
Step-by-Step Workflow:
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Initiation: Purge a dry, 250 mL round-bottom flask with inert Argon gas. Add 1,4,5,8-tetramethylanthrone (1.0 eq) and dissolve it in anhydrous tetrahydrofuran (THF) to achieve a 0.1 M concentration.
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Nucleophilic Addition: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add Methylmagnesium bromide (MeMgBr, 3.0 M in THF, 1.5 eq) over 30 minutes. The slow addition controls the exothermic nature of the Grignard reaction and prevents localized overheating.
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Intermediate Formation: Remove the ice bath, warm the reaction to room temperature, and reflux for 2 hours. This ensures complete nucleophilic attack at the C-9 carbonyl, yielding the intermediate 9-methyl-1,4,5,8-tetramethyl-9,10-dihydro-9-anthranol.
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Dehydration: Cool the mixture back to 0 °C. Carefully quench the reaction by adding 10% HCl dropwise. The mild acidic environment catalyzes the dehydration of the tertiary alcohol, driving the re-aromatization of the central ring to form the target compound.
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Isolation: Extract the aqueous mixture with diethyl ether (3x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
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Self-Validating Quality Control: Purify the crude product via silica gel chromatography (hexane eluent). Validation: Analyze the purified fraction via 13C NMR. The successful formation of the product is confirmed by the complete disappearance of the anthrone carbonyl carbon shift (~185 ppm) and the presence of highly shielded methyl carbon peaks, a direct signature of the double peri-interaction[1].
Workflow for the synthesis of 1,4,5,8,9-pentamethylanthracene via Grignard addition.
Reactivity & Mechanistic Pathways: Strain-Driven Dearomatization
The most compelling aspect of 1,4,5,8,9-pentamethylanthracene is its reactivity profile. In standard aromatic systems, the loss of resonance energy (dearomatization) is thermodynamically highly unfavorable. However, that the double peri-interactions in this molecule lead to a variety of reactions under surprisingly mild conditions, all of which destroy the aromaticity of the central ring.
The Causality: The thermodynamic penalty of losing aromaticity is more than compensated for by the massive relief of steric strain when the C-9 carbon transitions from an
Experimental Protocol 2: Base-Catalyzed Isomerization
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Objective: Demonstrate the thermodynamic instability of the central aromatic ring via base-catalyzed isomerization to4 (CAS 63335-09-1)[4].
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Causality & Experience: The extreme steric crowding makes the protons on the C-9 methyl group unusually acidic for a hydrocarbon. Using Potassium tert-butoxide (KOtBu)—a strong, bulky non-nucleophilic base—allows for selective deprotonation without unwanted nucleophilic attack on the ring system.
Step-by-Step Workflow:
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Preparation: Dissolve 1,4,5,8,9-pentamethylanthracene (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere.
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Deprotonation: Add Potassium tert-butoxide (KOtBu, 1.2 eq) to the solution at room temperature. Stir for 4 hours.
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Isomerization: The base deprotonates the highly strained C-9 methyl group. The resulting carbanion rapidly rearranges, shifting the double bond exocyclically and protonating at the C-10 position to relieve the double peri-interaction.
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Isolation: Quench with water and extract with dichloromethane (DCM).
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Self-Validating Quality Control: Analyze the product via 1H NMR. Validation: The successful destruction of the central aromatic ring is confirmed by the appearance of exocyclic methylene protons (typically an AB quartet or a singlet depending on the symmetry of the NMR time scale) and the complete loss of the highly strained C-9 methyl singlet.
Mechanistic pathway of strain-relief driven dearomatization in pentamethylanthracene.
Applications in Advanced Materials & Drug Development
While 1,4,5,8,9-pentamethylanthracene is rarely an active pharmaceutical ingredient (API) itself due to its high LogP (6.2) and lack of hydrogen-bonding heteroatoms[2], it serves as a critical scaffold in two major areas:
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Computational Chemistry Benchmarking: The molecule is heavily utilized to calibrate Density Functional Theory (DFT) and CNDO/2 methods for calculating charge densities and steric repulsions in highly crowded aromatic systems[1].
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Organic Electronics: The strain-relief pathways (such as the formation of the 9-methylene derivative) provide a synthetic vector to create non-planar, rigid polycyclic architectures. These non-planar PAHs are highly sought after in the development of Organic Light Emitting Diodes (OLEDs) and organic semiconductors, where preventing
stacking is necessary to maintain high luminescence efficiency and solubility.
References
- Molaid Database:1,4,5,8,9-Pentamethyl-anthracen | 57380-68-4.
- Journal of the Chemical Society, Chemical Communications:Double peri-interactions: reactions of 1,4,5,8,9-pentamethylanthracene.
- Canadian Journal of Chemistry:13C Nuclear Magnetic Resonance Studies of Methyl
- Molaid Database:1,4,5,8-Tetramethyl-9-methylene-9,10-dihydro-anthracene | 63335-09-1.
- The Journal of Organic Chemistry (ACS Publications):Jacobsen-type rearrangements in aromatic trichloromethylations (Citing: 1,4,5,8,9-pentamethylanthracene.
